molecular formula C12H16N2O3 B1453569 trans-3-(Cbz-amino)-4-hydroxypyrrolidine CAS No. 1810070-09-7

trans-3-(Cbz-amino)-4-hydroxypyrrolidine

Cat. No. B1453569
CAS RN: 1810070-09-7
M. Wt: 236.27 g/mol
InChI Key: XFRZHUKQUUVRFG-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For instance, the synthesis of the ABC tricyclic system of daphnicyclidin A involves an efficient tandem N-allylation−SN2 reaction to assemble a 2,3,4-cis trisubstituent pyrrolidine ring .

Scientific Research Applications

Chemoenzymatic Synthesis

Trans-3-(Cbz-amino)-4-hydroxypyrrolidine has been utilized in chemoenzymatic synthesis processes. For example, orthogonally protected racemic trans-3-amino-4-hydroxypyrrolidines have been prepared from N-Cbz-3,4-epoxypyrrolidine, with high enantiomeric excesses achieved through lipase-catalyzed reactions (Rodríguez-Rodríguez et al., 2013).

Asymmetric Synthesis

The compound has been involved in the asymmetric synthesis of other chemicals, like (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine, which is produced from trans-4-hydroxy-l-proline (Curtis et al., 2005).

Enantioselective Synthesis

Trans-3-(Cbz-amino)-4-hydroxypyrrolidine has been used in the enantioselective synthesis of key segments of neuronal nitric oxide synthase inhibitors and related 3-aminopyridinylmethyl-4-hydroxypyrrolidines, highlighting its role in the production of selective nNOS inhibitors (Villar-Barro et al., 2017).

Synthesis of Nucleobase Derivatives

Research has also focused on synthesizing hydroxypyrrolidine analogs of nucleosides, using enantiomeric trans-3,4-dihydroxypyrrolidines. These compounds were tested for cytostatic and antiviral properties, although no significant activity was found (Rejman et al., 2007).

Enzymatic Preparation for Stereochemistry Studies

The enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines has been studied for understanding the stereochemistry and enantioselectivity in chemical synthesis, with significant focus on the resolution of these heterocycles using lipases (Villar-Barro et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, “trans-3-(Cbz-amino)cyclobutanecarboxylic acid”, suggests that it should be handled in a well-ventilated place, with suitable protective clothing to avoid contact with skin and eyes .

properties

IUPAC Name

benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-11-7-13-6-10(11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,13,15H,6-8H2,(H,14,16)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRZHUKQUUVRFG-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (trans-4-hydroxypyrrolidin-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-3-(Cbz-amino)-4-hydroxypyrrolidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
trans-3-(Cbz-amino)-4-hydroxypyrrolidine
Reactant of Route 3
Reactant of Route 3
trans-3-(Cbz-amino)-4-hydroxypyrrolidine
Reactant of Route 4
Reactant of Route 4
trans-3-(Cbz-amino)-4-hydroxypyrrolidine
Reactant of Route 5
Reactant of Route 5
trans-3-(Cbz-amino)-4-hydroxypyrrolidine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
trans-3-(Cbz-amino)-4-hydroxypyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.